B-Hexylboronic acid
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Overview
Description
1-Hexaneboronic acid is an organic boron compound with the chemical formula C6H15BO2. It is a white to off-white powder that is soluble in methanol and has a melting point of 88-90°C . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and various applications in scientific research.
Preparation Methods
1-Hexaneboronic acid can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods often involve the use of borate esters, which are derived from the dehydration of boric acid with alcohols .
Chemical Reactions Analysis
1-Hexaneboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid.
Reduction: It can be reduced to form hexylborane.
Substitution: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexaneboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexaneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing applications and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or crosslinking in polymer chemistry .
Comparison with Similar Compounds
1-Hexaneboronic acid is similar to other boronic acids, such as phenylboronic acid and methylboronic acid. its unique hexyl group provides distinct properties, such as increased hydrophobicity and different reactivity in organic synthesis . Similar compounds include:
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
These compounds share similar chemical properties but differ in their alkyl or aryl substituents, which influence their reactivity and applications.
Properties
Molecular Formula |
C12H30B2O4 |
---|---|
Molecular Weight |
260.0 g/mol |
IUPAC Name |
hexylboronic acid |
InChI |
InChI=1S/2C6H15BO2/c2*1-2-3-4-5-6-7(8)9/h2*8-9H,2-6H2,1H3 |
InChI Key |
UMGWSJRNZDJPKY-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(O)O.B(CCCCCC)(O)O |
Origin of Product |
United States |
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